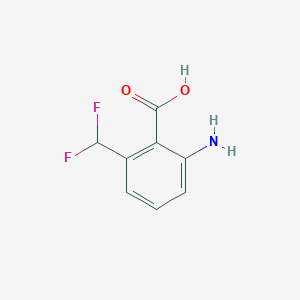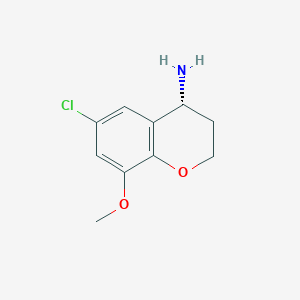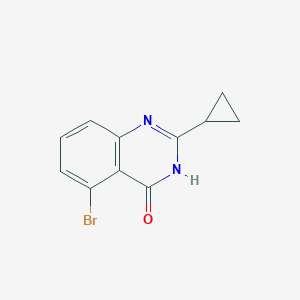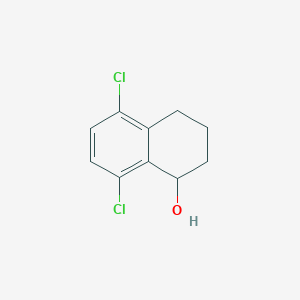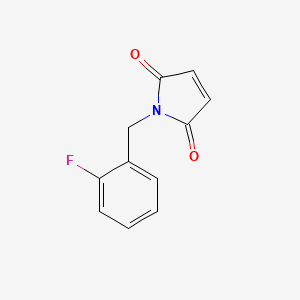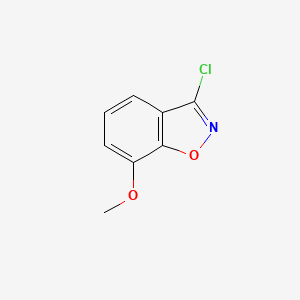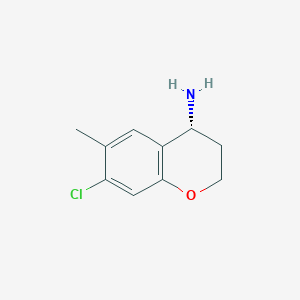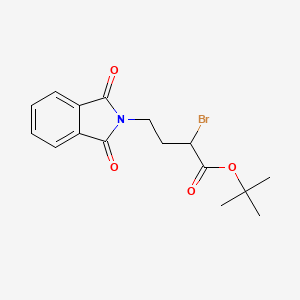
1-(2-(Hydroxymethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C9H10O2 It is a derivative of acetophenone, where a hydroxymethyl group is attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-(Hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives. For instance, the reaction of 2-(hydroxymethyl)benzoyl chloride with ethyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane and controlled temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: 1-(2-(Carboxymethyl)phenyl)ethanone.
Reduction: 1-(2-(Hydroxymethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Hydroxymethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(2-(Hydroxymethyl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyphenyl)ethanone: Similar structure but lacks the hydroxymethyl group.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a methoxy group instead of a hydroxymethyl group.
1-(2-Hydroxy-6-methoxyphenyl)ethanone: Another derivative with a methoxy group at a different position
Uniqueness: 1-(2-(Hydroxymethyl)phenyl)ethanone is unique due to the presence of the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and can be further modified to introduce new functionalities .
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
1-[2-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
MHLDWFDANJFARL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B15233746.png)
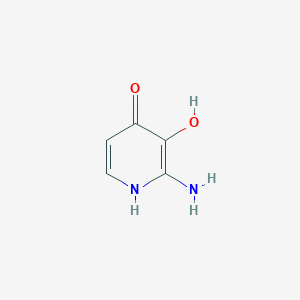
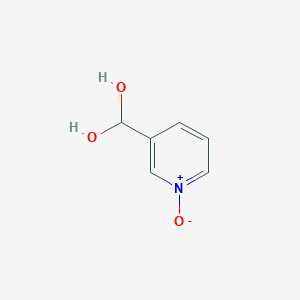

![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
